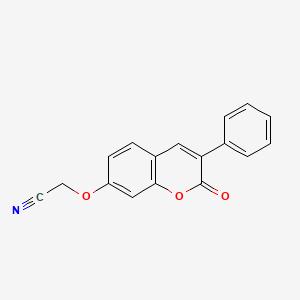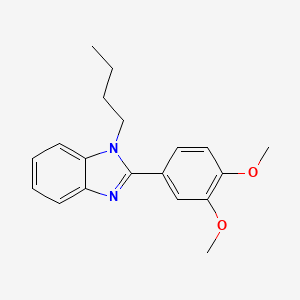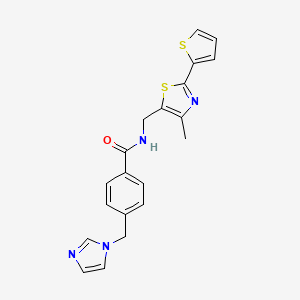![molecular formula C21H16N2O4S2 B2626587 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide CAS No. 896337-86-3](/img/structure/B2626587.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide, also known as BML-275, is a small-molecule inhibitor that targets the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making BML-275 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity. In
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methanesulfonylbenzamide”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Benzothiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. Their mechanism often involves disrupting microbial cell walls or interfering with essential enzymes .
Anticancer Research
Benzothiazole derivatives are widely researched for their anticancer properties. This compound has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways . These properties make it a promising candidate for developing new cancer therapies.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is another significant area of research. It has been studied for its ability to reduce inflammation by inhibiting key enzymes and cytokines involved in the inflammatory process . This makes it a potential candidate for treating inflammatory diseases such as arthritis.
Antiviral Agents
Research has also explored the antiviral properties of benzothiazole derivatives. This compound has shown promise in inhibiting the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells . This application is particularly relevant in the context of emerging viral infections.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, which is crucial in the development of enzyme inhibitors as therapeutic agents. For example, it has been investigated for its potential to inhibit enzymes involved in metabolic disorders and other diseases .
Optical Materials
Beyond biological applications, this compound has been researched for its use in optical materials. Its unique chemical structure allows it to be used in the development of materials with specific optical properties, such as fluorescence and electroluminescence . These materials have applications in sensors, imaging, and display technologies.
Structural Studies
The structural properties of this compound have been extensively studied using techniques like X-ray diffraction and Hirshfeld surface analysis . Understanding its crystal structure and intermolecular interactions is essential for designing new compounds with improved properties and for various applications in material science.
Drug Development
Finally, this compound is a valuable scaffold in drug development. Its versatility allows it to be modified to enhance its pharmacological properties, making it a useful starting point for developing new drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-29(26,27)15-9-6-13(7-10-15)20(25)22-14-8-11-16(18(24)12-14)21-23-17-4-2-3-5-19(17)28-21/h2-12,24H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFJGRNLYJHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2626507.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2626508.png)

![2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2626511.png)
![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)



![Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2626521.png)


